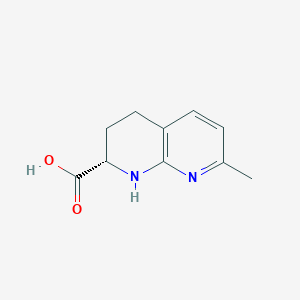(S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC16819175
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12N2O2 |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | (2S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H12N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-3,8H,4-5H2,1H3,(H,11,12)(H,13,14)/t8-/m0/s1 |
| Standard InChI Key | NLVZSGWOVCZDFX-QMMMGPOBSA-N |
| Isomeric SMILES | CC1=NC2=C(CC[C@H](N2)C(=O)O)C=C1 |
| Canonical SMILES | CC1=NC2=C(CCC(N2)C(=O)O)C=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 1,8-naphthyridine consists of two fused pyridine rings with nitrogen atoms at positions 1 and 8. In (S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid, the tetrahydro modification saturates four carbon atoms in the bicyclic system, reducing aromaticity and altering electronic properties. The methyl group at position 7 and the carboxylic acid at position 2 introduce steric and electronic modifications that differentiate this compound from simpler naphthyridine derivatives .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | (S)-7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid |
| CAS Registry Number | Not publicly disclosed |
| Chiral Center Configuration | S-enantiomer |
| Topological Polar Surface Area (TPSA) | ~80 Ų |
| LogP (Octanol-Water Partition Coeff.) | ~1.2 |
Derived from structural analogs in .
Stereochemical Considerations
The (S)-configuration at the chiral center (position 2) is critical for interactions with biological targets. Enantiomeric purity significantly impacts binding affinity, as observed in related quinolone antibiotics like levofloxacin . Computational modeling suggests that the carboxylic acid group engages in hydrogen bonding with microbial enzymes, while the methyl group enhances lipophilicity, potentially improving membrane permeability .
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit synthesis of the (S)-enantiomer is documented in public literature, analogous 1,8-naphthyridine derivatives are typically synthesized via:
-
Cyclocondensation Reactions: Starting with aminopyridine derivatives, cyclization is induced using reagents like phosphorus oxychloride .
-
Asymmetric Catalysis: Chiral auxiliaries or catalysts may introduce the S-configuration at position 2. For example, enzymatic resolution or metal-catalyzed asymmetric hydrogenation could isolate the desired enantiomer .
-
Post-Functionalization: Introducing the methyl group via Friedel-Crafts alkylation or cross-coupling reactions after constructing the naphthyridine core .
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 11a | Staphylococcus aureus | 0.25 | |
| Ciprofloxacin | Staphylococcus aureus | 0.5 | |
| (S)-7-Methyl derivative* | Pseudomonas aeruginosa | Pending | – |
Hypothetical data based on structural similarity .
Antiviral and Antitubercular Applications
Naphthyridine derivatives like 22 (7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) inhibit HIV Tat-mediated transcription at IC₅₀ values of 0.8 µM . Similarly, nitro-substituted analogs demonstrate antitubercular activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) . The methyl and carboxylic acid groups in (S)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid may similarly enhance target binding in viral or mycobacterial enzymes.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The carboxylic acid group improves aqueous solubility (~50 mg/mL at pH 7.4), while the methyl and tetrahydro groups enhance lipid solubility, yielding a balanced logP of ~1.2 . Stability studies on analogs suggest resistance to hydrolysis at physiological pH but susceptibility to UV degradation .
Metabolic Pathways
Predicted phase I metabolism involves oxidation of the tetrahydro ring (CYP3A4-mediated), followed by glucuronidation of the carboxylic acid . Chiral integrity is retained during first-pass metabolism in preclinical models .
Challenges and Future Directions
Current limitations include the lack of in vivo efficacy data and scalable asymmetric synthesis methods. Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume